molecular formula C19H23NO2 B1392120 3-(4-Hexyloxybenzoyl)-4-methylpyridine CAS No. 1187164-05-1

3-(4-Hexyloxybenzoyl)-4-methylpyridine

Cat. No. B1392120
M. Wt: 297.4 g/mol
InChI Key: RRESOPFBRLCHDY-UHFFFAOYSA-N
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Description

The compound “4-N-Hexyloxybenzoyl chloride” is closely related . It’s a heterocyclic organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 .


Synthesis Analysis

The synthesis of a related compound, N,N′-bis(4-hexyloxybenzoyl)piperazine, involves the condensation of piperazine and 4-(hexyloxy)benzoyl chloride in a DMAP (N,N-dimethyl-4-aminopyridine) and pyridine solution .


Molecular Structure Analysis

The structure of N,N′-bis(4-hexyloxybenzoyl)piperazine was determined by X-ray crystallography. It crystallizes in the space group P2 1/c(#14) with cell parameters a= 27.234(7)Å, b= 7.496(2)Å, c= 6.820(2)Å, β= 93.80(2)°, Z= 2, and V= 1389.3(6)Å3 .


Chemical Reactions Analysis

The benzylic position in alkylbenzenes is particularly reactive . Benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

4-N-Hexyloxybenzoyl chloride has a boiling point of 213-214ºC30 mm Hg (lit.), a flash point of >230 °F, and a density of 1.081 g/mL at 25ºC (lit.) .

Scientific Research Applications

Synthesis and Structural Studies

  • Crown Ether Synthesis : A study by Hayvalı et al. (2003) explored the synthesis of new crown ethers using 4-methylpyridine derivatives, indicating its utility in creating complex organic compounds.

  • Supramolecular Association : Khalib et al. (2014) investigated the formation of molecular salts with 2-amino-4-methylpyridine, showcasing the compound's role in developing structured molecular assemblies (Khalib et al., 2014).

  • Crystal Structure Analysis : Research on the crystal structures of organic acid-base salts from 2-amino-4-methylpyridine by Thanigaimani et al. (2015) demonstrates the significance of 4-methylpyridine derivatives in crystallography.

Chemical Properties and Reactions

  • Antioxidant Activity and Reactivity : A study by Yüksek et al. (2015) on triazol-5-one derivatives, including 4-methylpyridine variants, highlights their potential antioxidant activities and chemical reactivity.

  • Photochromic Properties : Sliwa et al. (2005) explored the photochromic properties of compounds related to 4-methylpyridine, which can be used in developing reversible molecular switches (Sliwa et al., 2005).

Pharmaceutical and Biomedical Applications

  • DNA Binding and Docking Studies : Yılmaz et al. (2020) conducted research on a novel compound related to 4-methylpyridine, focusing on its DNA binding affinity and molecular docking, relevant to pharmaceutical research (Yılmaz et al., 2020).

  • Electrospray Mass Spectrometry : Harvey's (2000) research on N-linked carbohydrates derivatized with 2-aminopyridine contributes to understanding mass spectrometry in bioanalysis (Harvey, 2000).

Chemical Engineering and Catalysis

  • Catalysis Studies : Egorova and Prins (2006) explored the use of 2-methylpyridine in hydrogen desulfurization, revealing its role in catalytic processes (Egorova & Prins, 2006).

  • Radiofluorination in Chemistry : Malik et al. (2011) demonstrated the use of methylpyridine derivatives in nucleophilic aromatic radiofluorination, important in chemical synthesis (Malik et al., 2011).

Safety And Hazards

The safety data sheet for 4-N-Hexyloxybenzoyl chloride indicates that it’s corrosive .

properties

IUPAC Name

(4-hexoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-9-7-16(8-10-17)19(21)18-14-20-12-11-15(18)2/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESOPFBRLCHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222271
Record name [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hexyloxybenzoyl)-4-methylpyridine

CAS RN

1187164-05-1
Record name [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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